4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile
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Overview
Description
4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile is a synthetic organic compound with the molecular formula C16H20N2O3 and a molecular weight of 288.347 g/mol. This compound is characterized by the presence of a morpholine ring, a carbonitrile group, and a dimethylphenoxy moiety, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile typically involves the reaction of 3,5-dimethylphenol with 3-chloropropionyl chloride to form 3-(3,5-dimethylphenoxy)propanoyl chloride. This intermediate is then reacted with morpholine-3-carbonitrile under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the phenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3,5-Dimethylphenoxy)propanoyl]piperidine-3-carbonitrile
- 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-4-carbonitrile
Uniqueness
4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and carbonitrile group make it particularly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
4-[3-(3,5-dimethylphenoxy)propanoyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-7-13(2)9-15(8-12)21-5-3-16(19)18-4-6-20-11-14(18)10-17/h7-9,14H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMBFCUHPOLMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCC(=O)N2CCOCC2C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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